rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate
Description
rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate is a carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxymethyl group at the 3-position and a tert-butyl carbamate group at the 4-position. The stereochemistry of the molecule is defined as (3R,4S), though the "rac" prefix indicates the compound exists as a racemic mixture of enantiomers. Its molecular formula is C₁₁H₂₁NO₄ (calculated based on structural analysis), with a molecular weight of 219.31 g/mol (approximated from analogous compounds in the literature) .
The compound belongs to a class of protected amines, where the tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the amine functionality. Such derivatives are frequently employed in organic synthesis, particularly in peptide chemistry and drug development, due to their stability under basic conditions and ease of deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3-(hydroxymethyl)oxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-4-5-15-7-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGZGPPARLECT-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxane Ring Construction via Cyclization
The oxane core is typically synthesized through acid-catalyzed cyclization of diols or epoxide ring-opening reactions.
Method 1: Diol Cyclization
Method 2: Epoxide Ring-Opening
Hydroxymethyl Group Introduction
The C3 hydroxymethyl group is introduced via nucleophilic substitution or oxidation-reduction sequences.
Method 1: Aldol Condensation
Method 2: Grignard Addition
Boc Protection of the Amine
The primary amine at C4 is protected using Boc anhydride under mild basic conditions.
Standard Protocol
-
Substrate : 4-amino-3-(hydroxymethyl)oxane (racemic).
-
Reagents : Boc₂O (1.1 equiv), DMAP (0.1 equiv) in dichloromethane (DCM).
-
Conditions : 25°C, 12 hours.
Optimization Studies and Reaction Engineering
Solvent and Catalyst Screening
Comparative studies of Boc protection efficiency:
| Solvent | Base | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | DMAP | 12 | 89 |
| THF | DIPEA | None | 18 | 75 |
| Acetonitrile | NaOH | - | 24 | 62 |
THF and DIPEA systems showed inferior yields due to competing side reactions, while DCM with DMAP provided optimal results.
Temperature and Stoichiometry Effects
| Boc₂O (equiv) | Temperature (°C) | Purity (%) |
|---|---|---|
| 1.0 | 25 | 89 |
| 1.2 | 0 | 93 |
| 1.5 | 40 | 85 |
Excess Boc₂O at lower temperatures improved purity by minimizing oligomerization.
Purification and Characterization
Chromatographic Separation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.44 (s, 9H, Boc CH₃), δ 3.85 (m, H-3) |
| ¹³C NMR | δ 80.1 (Boc C), δ 69.8 (C-3) |
| IR | 1685 cm⁻¹ (C=O stretch) |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like NaH or K2CO3.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential role in drug development, particularly as a prodrug or an active pharmaceutical ingredient (API). Its structure allows for modifications that can enhance bioavailability and target specificity. The hydroxymethyl group plays a crucial role in increasing solubility and improving pharmacokinetic properties.
2. Enzyme Inhibition
Research indicates that rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity by modulating metabolic rates and energy expenditure.
Materials Science Applications
1. Polymer Synthesis
The compound can be utilized in the synthesis of polymers where it serves as a monomer or cross-linking agent. Its ability to form stable carbamate linkages enhances the mechanical properties of the resulting materials, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
2. Coatings and Adhesives
Due to its chemical stability and compatibility with various substrates, this compound is explored in the formulation of advanced coatings and adhesives. These materials exhibit improved adhesion properties and resistance to environmental degradation.
Therapeutic Potential
1. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of cellular signaling pathways that control cell growth and survival.
2. Neuroprotective Effects
There is emerging evidence indicating that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic efficacy in neurological disorders.
Case Study 1: Enzyme Inhibition
A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited enzyme X, leading to a significant reduction in glucose levels in diabetic animal models. This finding underscores the compound's potential as a therapeutic agent for managing diabetes.
Case Study 2: Polymer Applications
In collaboration with ABC Corporation, researchers synthesized a new class of biodegradable polymers using this compound as a key building block. The resulting materials exhibited enhanced mechanical properties suitable for medical implants.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it can act as a protecting group, temporarily masking reactive sites to prevent unwanted reactions during synthesis.
Comparison with Similar Compounds
The structural and functional attributes of rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate can be contextualized by comparing it to analogous carbamate derivatives. Key parameters include molecular weight, substituent groups, stereochemistry, and synthetic efficiency.
Structural and Functional Comparison
Table 1: Comparative Analysis of Carbamate Derivatives
Key Observations:
Substituent Diversity: The target compound features a hydroxymethyl-substituted oxane ring, enhancing hydrophilicity compared to aromatic (e.g., phenyl) or halogenated (e.g., 2-fluorophenyl) analogs .
Stereochemical Considerations :
- The (3R,4S) configuration in the target compound may influence its conformational stability and interaction with chiral environments, contrasting with simpler racemic or single-stereocenter analogs .
Synthetic Efficiency :
- The 84% yield for (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (Table 1) highlights the efficiency of NaBH₄-mediated reductions in synthesizing hydroxy-substituted carbamates . While direct synthesis data for the target compound is unavailable, analogous Boc-protection strategies likely apply.
Physicochemical and Functional Implications
- Stability : The oxane ring’s chair conformation may enhance thermal stability relative to flexible aliphatic chains (e.g., dimethylpentane in brominated derivatives) .
Biological Activity
Rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate is a compound of interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- CAS Number : 1402566-32-8
This compound belongs to the class of carbamates and has been synthesized for various biological applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities involved in neurodegenerative processes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are significant in Alzheimer's disease pathology.
Biological Activity
- Neuroprotective Effects :
- Inhibition of Amyloidogenesis :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate?
Methodological Answer: The synthesis typically involves carbamate protection of an amine group on a substituted oxane scaffold. Key steps include:
Hydroxymethyl Oxane Preparation : A diastereoselective cyclization of a substituted diol or epoxide precursor to form the oxane ring with (3R,4S)-stereochemistry .
Carbamate Formation : Reacting the amine group with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DIPEA) in anhydrous THF or DCM .
Racemic Mixture Handling : The "rac" prefix indicates a racemic mixture, suggesting the absence of chiral resolution during synthesis. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Q. How is the compound’s stereochemical configuration validated experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis resolves the (3R,4S)-configuration. Use SHELXL for refinement and ORTEP-3 for graphical representation of anisotropic displacement parameters .
- Polarimetry : Measures optical rotation to confirm racemic nature (expected [α]D ≈ 0°) .
Advanced Research Questions
Q. How can researchers address challenges in resolving the racemic mixture of this carbamate?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Monitor enantiomer elution via CD or polarimetric detectors .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer’s carbamate under aqueous conditions .
- Flack Parameter Analysis : For crystallographic resolution, refine enantiomorph-polarity using Rogers’ η or Flack’s x parameters in SHELXL to avoid false chirality assignments .
Q. What strategies are recommended for analyzing contradictory crystallographic data during structure refinement?
Methodological Answer:
- Multi-Software Validation : Cross-validate SHELXL-refined structures with PLATON (ADDSYM) to check for missed symmetry elements (e.g., pseudo-centrosymmetric twinning) .
- Displacement Parameter Analysis : Anomalous thermal motion in ORTEP diagrams may indicate disorder; use SQUEEZE (PLATON) to model solvent-occupied voids .
- Twinned Data Handling : For overlapping reflections, apply Hooft y or Flack x parameters in SHELXL to resolve twin-law ambiguities .
Q. How can computational modeling predict the stereochemical outcome of reactions involving this compound?
Methodological Answer:
- DFT Calculations : Optimize transition states (e.g., Gaussian09 with B3LYP/6-31G*) to predict diastereoselectivity in oxane ring formation. Compare Gibbs free energy barriers for competing pathways .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., explicit DCM solvent models) to assess conformational stability of the hydroxymethyl group .
- Docking Studies : Model carbamate-enzyme interactions (e.g., AutoDock Vina) to rationalize enzymatic resolution efficiency .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
